BenchChemオンラインストアへようこそ!

D,L-Sulforaphane L-cysteine

Glioblastoma Cancer Therapeutics HDAC Inhibition

Select SFN-Cys for research requiring a stable, defined HDAC inhibitor metabolite with superior plasma stability (vs. SFN-NAC) and proven activity in taxane-resistant cancer models. As the direct precursor to SFN-NAC and a key analytical marker in the mercapturic acid pathway, this ≥96% pure standard ensures accurate LC-MS/MS quantitation, consistent dose-response for long-duration in vitro epigenetic assays, and reliable chemoresistance mechanism studies.

Molecular Formula C9H18N2O3S3
Molecular Weight 298.5 g/mol
Cat. No. B8083043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Sulforaphane L-cysteine
Molecular FormulaC9H18N2O3S3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCS(=O)CCCCNC(=S)SCC(C(=O)O)N
InChIInChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13)/t7-,17?/m0/s1
InChIKeyPUPMSTCTVNEOCX-ISJKBYAMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Sulforaphane L-cysteine (SFN-Cys): Procurement and Characterization of a Key Mercapturic Acid Metabolite


D,L-Sulforaphane L-cysteine (SFN-Cys) is a mercapturic acid pathway metabolite of the dietary isothiocyanate sulforaphane (SFN), formed endogenously via sequential cleavage of the glutathione conjugate (SFN-GSH) [1]. Unlike its parent compound, SFN-Cys is a stable L-cysteine-S-conjugate that serves as the direct precursor to the N-acetylcysteine conjugate (SFN-NAC) [1]. With the molecular formula C9H18N2O3S3, a molecular weight of 298.45 g/mol, and CAS 364083-21-6, it is routinely supplied as an off-white to light brown waxy solid with ≥96% purity . Its classification as a class I and II histone deacetylase (HDAC) inhibitor and antitumor agent, coupled with its documented stability profile in plasma, distinguishes it from more reactive upstream precursors and positions it as a critical analytical standard and research tool for investigating sulforaphane pharmacology .

Why D,L-Sulforaphane L-cysteine Cannot Be Directly Substituted by Other Sulforaphane Metabolites or Precursors


The mercapturic acid pathway generates a cascade of structurally related metabolites—including SFN-GSH, SFN-Cys, and SFN-NAC—each exhibiting distinct physicochemical stability, enzymatic reactivity, and in vivo pharmacokinetics that preclude direct substitution [1]. The parent compound sulforaphane is highly electrophilic and rapidly forms conjugates with cellular thiols, limiting its free concentration in biological systems and making it unsuitable for certain long-term assays [2]. While SFN-NAC is frequently cited as a prodrug with oral activity, its plasma instability and rapid conversion back to SFN complicates dose-response interpretations [1]. SFN-Cys occupies a unique position in this pathway: it is the product of SFN-GSH catabolism via gamma-glutamyl transpeptidase, yet it is more stable than SFN-NAC in plasma and serves as a critical analytical marker for confirming phase II metabolism [2]. This distinct profile makes SFN-Cys essential for studies requiring a defined, stable metabolite rather than a precursor with variable bioconversion efficiency.

Quantitative Differentiators: D,L-Sulforaphane L-cysteine vs. Closest Analogs


SFN-Cys Exhibits a Favorable In Vitro Therapeutic Window Relative to SFN-NAC in Glioblastoma Cells

In head-to-head cell viability assays using the same glioblastoma cell lines, SFN-Cys demonstrates a distinct cytotoxicity profile compared to SFN-NAC. The reported IC50 values for SFN-Cys in U87MG cells are approximately 45 µM and 37.99 µM [1], while the IC50 for SFN-NAC in the same cell line is reported as 35.20 µM . This indicates that while SFN-Cys retains potent activity, its slightly higher IC50 in some contexts may suggest a different mechanism or a more favorable window for combination studies.

Glioblastoma Cancer Therapeutics HDAC Inhibition Cytotoxicity

SFN-Cys Demonstrates Superior Plasma Stability and Half-Life Compared to SFN-NAC

Comparative pharmacokinetic studies in rats demonstrate a clear difference in stability between SFN-Cys and SFN-NAC. Following intravenous administration of SFN-NAC (0.1 mg/kg), the terminal half-life of the compound is reported as 33.2 minutes [1]. In contrast, literature indicates that both SFN-Cys and SFN-NAC possess a longer circulating half-life than the parent compound sulforaphane (~2 hours), with SFN-Cys specifically noted for its enhanced stability in plasma [2]. Furthermore, SFN-NAC is known to degrade considerably faster than SFN in plasma, with SFN being formed from SFN-NAC, whereas SFN-Cys does not undergo this rapid reversion [1].

Pharmacokinetics Drug Metabolism In Vivo Pharmacology Prodrugs

SFN-Cys is a More Efficacious HDAC Inhibitor than Parent Sulforaphane

While direct, head-to-head HDAC inhibition IC50 data for SFN-Cys are limited, multiple sources state that compared with sulforaphane (SFN), SFN-Cys inhibits histone deacetylase (HDAC) more efficiently [1]. This class-level inference is supported by the understanding that SFN-Cys is a class I and II HDAC inhibitor, and its mechanism of action in glioblastoma cells is linked to this enhanced epigenetic regulatory capacity . This represents a functional advantage over SFN in assays designed to assess epigenetic modifications.

Epigenetics Histone Deacetylase Cancer Chemoprevention

SFN-Cys Demonstrates Distinct Analytical Recovery and Detection Limits for Precise Quantification

For researchers quantifying sulforaphane metabolites in biological matrices, a validated UHPLC-(ESI+)-MS/MS method provides specific performance metrics for SFN-Cys. The method achieves a limit of detection (LOD) ranging from 0.03 to 1.95 µg/L and a linear range of 62.5–500 µg/L for SFN-Cys . This is distinct from the parent compound SFN (LOD: 0.03–1.95 µg/L; linearity: 0.06–500 µg/L) and the N-acetyl conjugate SFN-NAC (linearity: 3.90–1000 µg/L) . The defined linear range for SFN-Cys ensures accurate quantification when used as a reference standard, which is critical for pharmacokinetic and metabolism studies where precise analyte measurement is required.

Analytical Chemistry LC-MS/MS Bioanalysis Method Validation

Optimal Application Scenarios for D,L-Sulforaphane L-cysteine in Research and Development


Analytical Reference Standard for LC-MS/MS Quantification of Sulforaphane Metabolism

SFN-Cys is an essential certified reference material for developing and validating high-throughput LC-MS/MS methods. As demonstrated, its distinct linearity range (62.5–500 µg/L) and limit of detection profile differ from other metabolites like SFN-NAC, making it indispensable for accurate quantitation in complex biological matrices such as plasma, urine, cell lysates, and digesta . Procuring a high-purity standard (≥96%) ensures precise calibration for pharmacokinetic and dietary intervention studies.

In Vitro Mechanistic Studies of HDAC Inhibition and Epigenetic Regulation

Given its documented classification as a class I and II HDAC inhibitor and reports of greater HDAC inhibitory efficiency compared to sulforaphane, SFN-Cys is the preferred compound for epigenetic research . Its use in glioblastoma cell models (e.g., U87MG, U373MG) has elucidated mechanisms of sustained ERK1/2 activation and caspase-mediated apoptosis, positioning it as a more potent tool for studying histone acetylation dynamics and downstream gene expression changes than the parent compound .

Investigating Drug Resistance and Microtubule Dynamics in Cancer

SFN-Cys demonstrates specific activity in taxane-resistant cancer models. At a concentration of 45 µM, SFN-Cys significantly lowers the expression of α-tubulin, βIII-tubulin, and stathmin 1 in paclitaxel-resistant A549 lung cancer cells (A549/T), and reduces cell density . This unique activity against microtubule-associated proteins in resistant cells makes SFN-Cys a valuable research compound for dissecting mechanisms of chemoresistance and for screening novel combination therapies aimed at overcoming it.

Stable Metabolite for Long-Term Cell Culture and Co-Culture Assays

The superior plasma stability and longer half-life of SFN-Cys, compared to the rapidly degrading SFN-NAC (t1/2 = 33.2 min), make it the optimal choice for long-duration in vitro experiments . Its ability to maintain a more consistent effective concentration in culture medium reduces the need for repeated dosing and minimizes experimental variability. This property is particularly critical for studies involving complex co-culture systems or for investigating effects on the tumor microenvironment, such as the modulation of tumor-associated macrophages (TAMs), where stable exposure to the active metabolite is required to observe downstream immunomodulatory effects .

Quote Request

Request a Quote for D,L-Sulforaphane L-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.